molecular formula C17H21N3O5 B2860001 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 1775542-48-7

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

カタログ番号: B2860001
CAS番号: 1775542-48-7
分子量: 347.371
InChIキー: KFKNMHWJHJEKDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide” is a chemical compound that falls under the category of diazaspiro[4.5]decane scaffolds . It is related to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives which have been described as selective TYK2/JAK1 inhibitors .


Synthesis Analysis

The synthesis of diazaspiro[4.5]decane scaffolds involves a one-step process. Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds. Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a diazaspiro[4.5]decane scaffold with exocyclic double bonds . The structure–activity relationship has been explored through the introduction of spirocyclic scaffolds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a domino reaction that forms three carbon–carbon bonds. This involves highly regioselective C–C coupling and spiro scaffold steps .

科学的研究の応用

Antihypertensive Activity

One of the primary applications of this compound is in the development of antihypertensive agents. Studies have shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, a class to which the specified compound belongs, exhibit significant antihypertensive activity. These compounds have been tested in spontaneous hypertensive rats and have shown potential as alpha-adrenergic blockers, particularly in managing blood pressure. For example, specific derivatives were identified for their potential as alpha 1-adrenoceptor antagonists, demonstrating their ability to manage hypertension effectively (Clark et al., 1983).

Neuroprotective and Antiamnesic Effects

Another significant application is in the neuroprotective domain. Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been found to inhibit neural Ca-uptake and protect against brain edema and memory and learning deficits. These compounds showed not only potent inhibitory action on Ca-uptake into cerebrocortical synaptosomes but also offered protection against triethyltin chloride-induced brain edema in rats. Additionally, some compounds demonstrated remarkable activity in preventing learning and memory deficits caused by various agents (Tóth et al., 1997).

Synthesis and Crystallographic Analysis

The compound's synthesis and structural analysis have also been areas of research interest. Studies have focused on the synthesis of related compounds and their crystallographic analysis to understand better their molecular structure and how it relates to their pharmacological properties. For instance, the synthesis of derivatives like 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and their crystallographic analysis have provided insights into the role of substituents in supramolecular arrangements and potential pharmaceutical applications (Graus et al., 2010).

Other Applications

In addition to the above, research has been conducted to explore other potential therapeutic applications of this compound and its derivatives. This includes examining their roles in various cellular processes, metabolism, and even their potential antimicrobial properties. For example, studies have looked into their interactions with proteins involved in cellular processes and metabolism, highlighting their broader pharmacological potential (Jayaseelan, 2019).

Safety and Hazards

The safety data sheet for a related compound, 2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)acetic acid, indicates that it is for research and development use only, under the supervision of a technically qualified individual .

将来の方向性

The future directions for this compound could involve further exploration of the structure–activity relationship through the introduction of spirocyclic scaffolds . Additionally, more research could be conducted on its potential as a selective TYK2/JAK1 inhibitor for the treatment of Inflammatory Bowel Disease .

特性

IUPAC Name

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c1-2-25-13-5-3-12(4-6-13)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKNMHWJHJEKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。